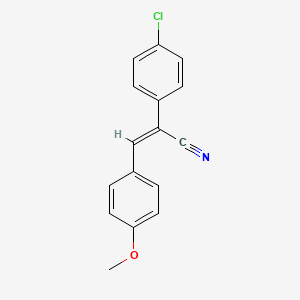
2-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile
説明
2-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile, also known as CMN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. CMN belongs to the family of acrylonitrile derivatives, which are known for their diverse pharmacological properties.
科学的研究の応用
Cancer Research and Drug Development
Research into 2-phenylacrylonitriles, including 2-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile, has unveiled promising applications in cancer research and drug development. A study by Tarleton et al. (2011) highlighted the cytotoxic properties of a family of 2-phenylacrylonitriles, showing significant growth inhibition across various human cancer cell lines. This research identified key compounds with potent cytotoxicity, underlining the potential of such molecules in developing cancer therapeutics (Tarleton et al., 2011).
Crystallography and Molecular Structure
Studies on the synthesis and crystal structure of related acrylonitrile derivatives provide insights into their molecular arrangement and potential reactivity. Kavitha et al. (2006) synthesized a dipolarophile closely related to this compound, revealing its crystalline structure and demonstrating the importance of intramolecular hydrogen bonds in stabilizing these compounds (Kavitha et al., 2006). Another study by Naveen et al. (2006) on a similar compound highlighted the relevance of the nitrile function in organic chemistry, especially in forming bioactive heterocycles, underscoring the versatility of these molecules (Naveen et al., 2006).
Organic Electronics and Polymer Science
The unique electronic properties of acrylonitrile derivatives, including those similar to this compound, have applications in organic electronics. Research into α,β-diarylacrylonitrile derivatives containing biphenyl groups and triphenylamine units, as conducted by Li et al. (2011), explores their photoluminescence characteristics. These compounds exhibit green fluorescence and possess good thermal stability, indicating their potential use in organic light-emitting diodes (OLEDs) and other photonic applications (Li et al., 2011).
Acrylonitrile Derivatives as Electron Acceptors
Kazici et al. (2016) synthesized a novel acrylonitrile derivative evaluated as an electron acceptor in bulk heterojunction organic solar cells. This study showcases the application of such compounds in enhancing the efficiency of organic solar cells through improved photovoltaic performance (Kazici et al., 2016).
特性
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-16-8-2-12(3-9-16)10-14(11-18)13-4-6-15(17)7-5-13/h2-10H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRHURWDVQKETO-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72030-11-6 | |
| Record name | p-Methoxybenzylidene-p-chlorophenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072030116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)
![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)
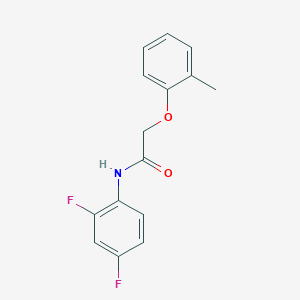
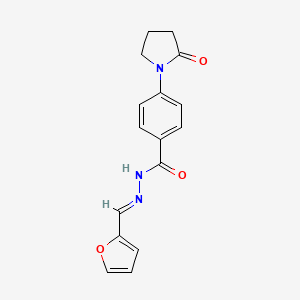

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)
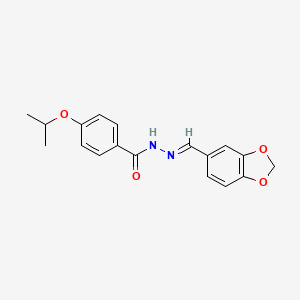
![2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5567220.png)
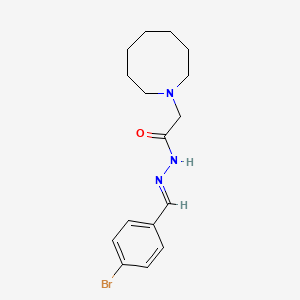
![N-isobutyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5567252.png)
![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567256.png)
![1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5567267.png)